molecular formula C23H24N6O3 B11039875 ethyl (2E)-3-amino-3-({(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate

ethyl (2E)-3-amino-3-({(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate

Cat. No.: B11039875
M. Wt: 432.5 g/mol
InChI Key: FVRIIBSAKMJYIC-VHEBQXMUSA-N
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Description

ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the amino and benzoyl groups through various substitution reactions. The final step involves the esterification of the acrylate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Its quinazoline core makes it a candidate for studying enzyme inhibition and receptor binding, which are crucial in understanding various biological processes.

    Medicine: The compound’s potential as a drug candidate can be explored, particularly for its anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a role in cell signaling pathways. By binding to these kinases, the compound can modulate their activity, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE: shares similarities with other quinazoline derivatives, such as gefitinib and erlotinib, which are used as anti-cancer agents.

    4,7-Dimethylquinazoline: A simpler quinazoline derivative that serves as a precursor in the synthesis of more complex compounds.

    2-Benzoylacrylate: A compound with a similar acrylate moiety, used in various organic synthesis applications.

Uniqueness

The uniqueness of ETHYL (2{E})-3-AMINO-3-({(1{E})-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLENE}AMINO)-2-BENZOYLACRYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl (E)-2-[(Z)-N'-[(Z)-N'-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]carbamimidoyl]-3-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C23H24N6O3/c1-4-32-21(31)18(19(30)15-8-6-5-7-9-15)20(24)28-22(25)29-23-26-14(3)16-11-10-13(2)12-17(16)27-23/h5-12,30H,4H2,1-3H3,(H4,24,25,26,27,28,29)/b19-18+

InChI Key

FVRIIBSAKMJYIC-VHEBQXMUSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N/C(=N\C2=NC(=C3C=CC(=CC3=N2)C)C)/N)/N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC(=NC2=NC(=C3C=CC(=CC3=N2)C)C)N)N

Origin of Product

United States

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